7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE
Overview
Description
7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from the appropriate chromene precursor. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired product. For instance, the synthesis might involve the reaction of a chromene derivative with diethylamine and a methoxyphenylmethyl group under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include rigorous purification steps to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a chromene oxide, while reduction could produce a chromene alcohol. Substitution reactions could result in various substituted chromenes with different functional groups .
Scientific Research Applications
7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials, dyes, and sensors .
Mechanism of Action
The mechanism of action of 7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 7-Diethylamino-4-methylcoumarin
- 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin
- 7-(N,N-diethylamino)-3-azo coumarin dyes .
Uniqueness
What sets 7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-(diethylamino)-2-imino-N-[(4-methoxyphenyl)methyl]chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-4-25(5-2)17-9-8-16-12-19(21(23)28-20(16)13-17)22(26)24-14-15-6-10-18(27-3)11-7-15/h6-13,23H,4-5,14H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIASHKHHFYLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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